

# Performance comparison of reactive vs. additive flame retardants

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An Objective Guide to Reactive and Additive Flame Retardants

## Introduction

Flame retardants are critical chemical additives that inhibit or delay the spread of fire. They are incorporated into a wide range of materials, including plastics, textiles, and coatings, to meet stringent fire safety standards.[1][2] These compounds are broadly classified into two main categories based on their method of incorporation into the polymer matrix: additive and reactive.[3][4]

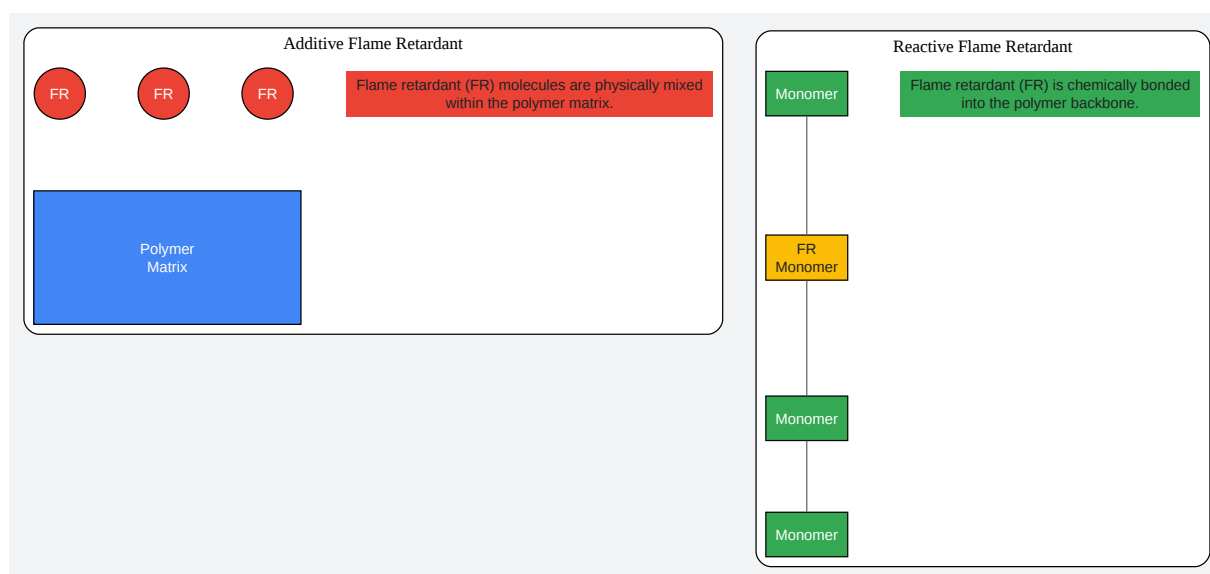
Additive flame retardants are physically blended with the polymer and do not form chemical bonds with the polymer matrix.[3] This makes them versatile and cost-effective, but they can potentially leach out over time.[3][5] A common example is Tris(1-chloro-2-propyl) phosphate (TCPP), widely used in polyurethane foams.[1][6][7][8]

Reactive flame retardants are chemically integrated into the polymer backbone through covalent bonds during the polymerization process.[3][4] This ensures their permanence within the material, preventing migration and loss.[9] An important class of reactive flame retardants is based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, which are valued for their high efficiency.[10][11][12]

This guide provides an objective comparison of the performance of reactive versus additive flame retardants, supported by experimental data and detailed methodologies.

## Mechanism of Incorporation

The primary distinction between reactive and additive flame retardants lies in their interaction with the host polymer. Additive types are physically dispersed, whereas reactive types become an integral part of the polymer chain.



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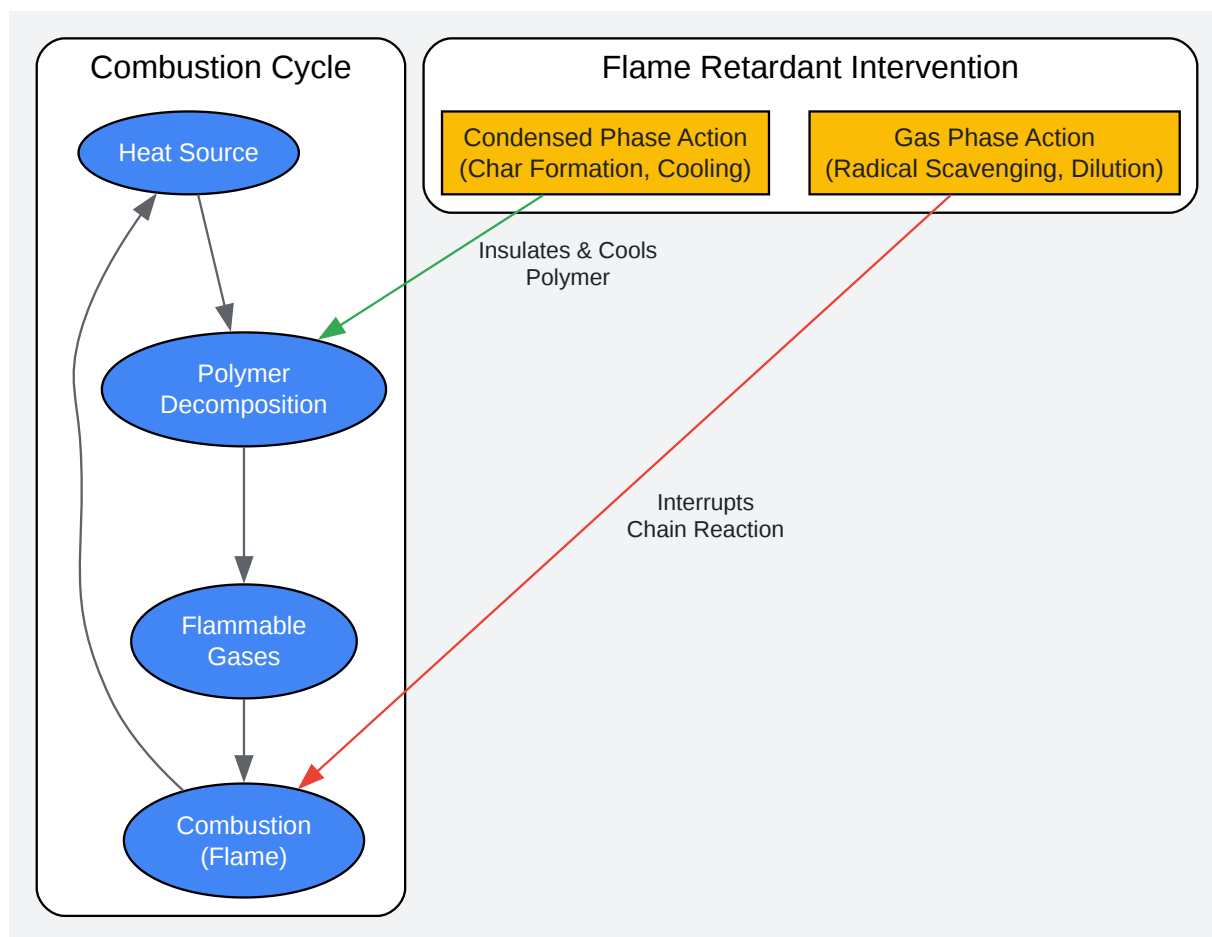
Caption: Incorporation methods for additive and reactive flame retardants.

## Flame Retardancy Mechanisms

Flame retardants operate through two primary mechanisms—in the gas phase or the condensed phase—to interrupt the combustion cycle.

- **Gas Phase Inhibition:** Upon heating, the flame retardant decomposes and releases non-flammable gases or radical scavengers.<sup>[2][13]</sup> Halogenated compounds, for instance, release halogen radicals that interfere with the high-energy radicals ( $\text{H}\cdot$ ,  $\text{OH}\cdot$ ) responsible for flame propagation.<sup>[3][13]</sup> Phosphorus compounds can form  $\text{PO}\cdot$  radicals that also quench the flame.<sup>[12]</sup>

- **Condensed Phase Action:** These retardants act in the solid state. They can promote the formation of a stable char layer on the material's surface, which insulates the underlying polymer from heat and oxygen.[2] They may also cause an endothermic breakdown, releasing water to cool the material, or create a glassy protective layer.[2][3]



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Caption: How flame retardants interrupt the fire cycle.

## Performance Comparison Data

The effectiveness of flame retardants is measured using standardized tests. Key metrics include the Limiting Oxygen Index (LOI), UL 94 vertical burn classification, and cone calorimetry data, which measures heat release rates.

Property	Test Standard	No Flame Retardant (Control)	Additive FR (e.g., 15% TCPP)	Reactive FR (e.g., 5% DOPO-based)
Limiting Oxygen Index (LOI)	ISO 4589-2	19%	25%	29%
UL 94 Rating	UL 94	Fails	V-2	V-0
Peak Heat Release Rate (pHRR)	ISO 5660-1	650 kW/m <sup>2</sup>	380 kW/m <sup>2</sup>	290 kW/m <sup>2</sup>
Total Heat Release (THR)	ISO 5660-1	110 MJ/m <sup>2</sup>	85 MJ/m <sup>2</sup>	70 MJ/m <sup>2</sup>
Time to Ignition (TTI)	ISO 5660-1	35 s	50 s	65 s

Table based on typical data for polyurethane or epoxy systems. Actual values vary based on polymer, FR concentration, and formulation.

## Experimental Protocols

Accurate performance comparison relies on standardized testing procedures.

### Limiting Oxygen Index (LOI) Test

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to sustain combustion of a sample.[\[14\]](#)[\[15\]](#)[\[16\]](#) A higher LOI value indicates better flame resistance.[\[16\]](#)

Methodology (based on ISO 4589-2):

- **Sample Preparation:** Prepare rectangular bar specimens, typically 80-150 mm long, 10 mm wide, and of a specified thickness.[\[16\]](#)
- **Apparatus Setup:** Place the specimen vertically inside a transparent glass chimney.[\[16\]](#)

- **Gas Flow:** Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled rate.
- **Ignition:** Apply a small pilot flame to the top edge of the specimen for a set duration (e.g., 30 seconds) and then remove it.[\[14\]](#)[\[17\]](#)
- **Observation:** Observe the burning behavior. The test is passed if combustion ceases or does not exceed a specified duration (e.g., 180 seconds) or burn length (e.g., 50 mm).[\[14\]](#)[\[17\]](#)
- **Oxygen Adjustment:** Iteratively adjust the oxygen concentration and re-test with new specimens until the minimum concentration that just supports combustion is found.[\[17\]](#)[\[18\]](#)
- **Calculation:** The LOI is calculated as the percentage volume of oxygen in the final gas mixture.[\[15\]](#)

## UL 94 Vertical Burn Test

This test classifies materials based on their self-extinguishing characteristics after exposure to a flame. The highest rating is V-0.[\[19\]](#)[\[20\]](#)

Methodology (based on UL 94):

- **Sample Preparation:** Use five specimens, typically 125 mm long and 13 mm wide.[\[19\]](#)
- **Apparatus Setup:** Mount a specimen vertically by its top end. A layer of cotton is placed below the specimen to check for flaming drips.
- **First Flame Application:** Apply a standardized blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds.[\[19\]](#)
- **First Observation:** Remove the flame and record the flaming combustion time (t1).
- **Second Flame Application:** As soon as flaming stops, immediately re-apply the flame for another 10 seconds.[\[19\]](#)
- **Second Observation:** Remove the flame and record the flaming combustion time (t2) and glowing combustion time (t3).

- Classification Criteria (for V-0):
  - No single flaming combustion time (t1 or t2) exceeds 10 seconds.[\[19\]](#)
  - The total flaming time for all 5 specimens (10 applications) does not exceed 50 seconds.[\[19\]](#)
  - No specimen burns with flaming or glowing up to the holding clamp.[\[19\]](#)
  - No specimen exhibits glowing combustion for more than 30 seconds after the second flame removal.[\[19\]](#)
  - No specimen drips flaming particles that ignite the cotton below.[\[19\]](#)

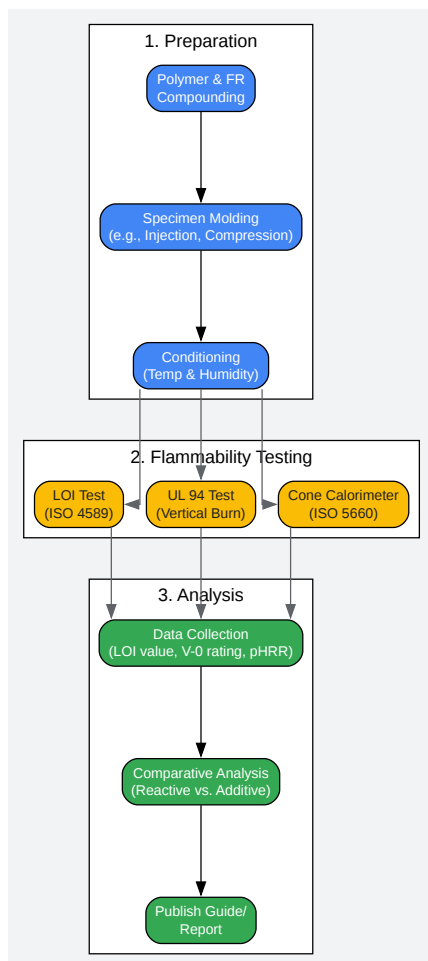
## Cone Calorimetry

This is one of the most important bench-scale tests for assessing fire behavior. It measures heat release rate, smoke production, and other parameters under a controlled heat flux.

Methodology (based on ISO 5660-1):

- Sample Preparation: Prepare square specimens, typically 100 mm x 100 mm, with a thickness up to 50 mm.[\[21\]](#)
- Apparatus Setup: Place the specimen horizontally in a holder under a conical heater.
- Irradiation: Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m<sup>2</sup>).
- Ignition: A spark igniter is positioned above the sample to ignite the flammable gases that are evolved. Time to ignition (TTI) is recorded.
- Data Collection: During the test, a gas analysis system continuously measures the flow rate and oxygen concentration of the combustion products.
- Calculated Parameters: Key parameters are calculated from the oxygen consumption data, including:
  - Heat Release Rate (HRR) and its peak (pHRR).

- Total Heat Release (THR).
- Smoke Production Rate (SPR).
- Effective Heat of Combustion (EHC).



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